molecular formula C13H20FNO B13539267 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine

Cat. No.: B13539267
M. Wt: 225.30 g/mol
InChI Key: QCYPABRPQMRAHK-UHFFFAOYSA-N
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Description

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is an organic compound characterized by the presence of a fluorophenoxy group attached to a dimethylpentanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorophenol and 2,2-dimethylpentan-1-amine.

    Etherification: 3-Fluorophenol is reacted with an appropriate alkylating agent, such as 1-bromo-2,2-dimethylpentane, under basic conditions to form 5-(3-Fluorophenoxy)-2,2-dimethylpentane.

    Amination: The resulting ether is then subjected to amination using ammonia or an amine source to introduce the amine group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluorophenoxy group, potentially converting it to a hydroxy group.

    Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to hydroxy derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorinated phenoxy group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenoxy group can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenoxy)-2,2-dimethylpentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    5-(3-Bromophenoxy)-2,2-dimethylpentan-1-amine: Contains a bromine atom in place of fluorine.

    5-(3-Methylphenoxy)-2,2-dimethylpentan-1-amine: Features a methyl group instead of a halogen.

Uniqueness

5-(3-Fluorophenoxy)-2,2-dimethylpentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20FNO

Molecular Weight

225.30 g/mol

IUPAC Name

5-(3-fluorophenoxy)-2,2-dimethylpentan-1-amine

InChI

InChI=1S/C13H20FNO/c1-13(2,10-15)7-4-8-16-12-6-3-5-11(14)9-12/h3,5-6,9H,4,7-8,10,15H2,1-2H3

InChI Key

QCYPABRPQMRAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCOC1=CC(=CC=C1)F)CN

Origin of Product

United States

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